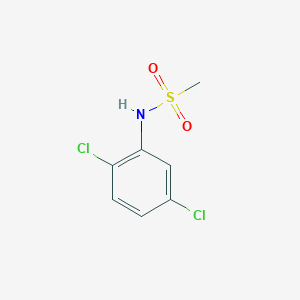
N-(2,5-dichlorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)methanesulfonamide, also known as DCMs, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. DCMs is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
N-(2,5-dichlorophenyl)methanesulfonamide is believed to exert its biological effects through the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrase, N-(2,5-dichlorophenyl)methanesulfonamide can disrupt various physiological processes that rely on the activity of this enzyme, including acid-base balance, respiration, and ion transport. N-(2,5-dichlorophenyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the induction of apoptosis, and the inhibition of angiogenesis. N-(2,5-dichlorophenyl)methanesulfonamide has also been shown to have antifungal activity in vitro. In addition, N-(2,5-dichlorophenyl)methanesulfonamide has been shown to have potential as an anticancer agent, with promising results in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dichlorophenyl)methanesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. N-(2,5-dichlorophenyl)methanesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to using N-(2,5-dichlorophenyl)methanesulfonamide in lab experiments. One limitation is that N-(2,5-dichlorophenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit its usefulness in certain assays. In addition, N-(2,5-dichlorophenyl)methanesulfonamide has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dichlorophenyl)methanesulfonamide. One area of interest is the development of N-(2,5-dichlorophenyl)methanesulfonamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the role of N-(2,5-dichlorophenyl)methanesulfonamide in various physiological processes, including acid-base balance, respiration, and ion transport. Finally, there is potential for the development of N-(2,5-dichlorophenyl)methanesulfonamide as a therapeutic agent for the treatment of cancer and fungal infections.
Synthesemethoden
N-(2,5-dichlorophenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 2,5-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods include the reaction of 2,5-dichloroaniline with methanesulfonic acid in the presence of a catalyst or the reaction of 2,5-dichlorobenzenesulfonyl chloride with ammonia.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)methanesulfonamide has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, N-(2,5-dichlorophenyl)methanesulfonamide has been studied for its potential as an anticancer agent. Studies have shown that N-(2,5-dichlorophenyl)methanesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,5-dichlorophenyl)methanesulfonamide has also been studied for its potential as an antifungal agent, with promising results in vitro.
In biochemistry, N-(2,5-dichlorophenyl)methanesulfonamide has been used as a tool to study protein-ligand interactions. N-(2,5-dichlorophenyl)methanesulfonamide can bind to proteins such as carbonic anhydrase and inhibit their activity, making it a useful tool for studying enzyme kinetics and structure-function relationships. N-(2,5-dichlorophenyl)methanesulfonamide has also been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance and respiration.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYOLEBANUSCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)




![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)